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Compound of Interest

Compound Name: Tubulin inhibitor 13

Cat. No.: B12404986 Get Quote

In-Depth Technical Guide to Tubulin Inhibitor D-
64131
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

and biological activity of the tubulin inhibitor D-64131. The information is curated for

researchers and professionals in the field of oncology and drug development, with a focus on

data presentation, experimental methodologies, and mechanistic pathways.

Chemical Structure and Properties
D-64131 is a potent, orally active small molecule that functions as a tubulin polymerization

inhibitor. It belongs to the class of 2-aroylindoles and has demonstrated significant antimitotic

and antitumor activities.

Chemical Name: (5-Methoxy-1H-indol-2-yl)(phenyl)methanone.[1]

Table 1: Chemical and Physical Properties of D-64131
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Property Value Source

CAS Number 74588-78-6 [1]

Molecular Formula C₁₆H₁₃NO₂ [1]

Molecular Weight 251.28 g/mol [1]

Appearance Light yellow to yellow solid MedChemExpress

Solubility Soluble in DMSO [1]

SMILES
O=C(C(N1)=CC2=C1C=CC(O

C)=C2)C3=CC=CC=C3
MedChemExpress

Biological Activity and Mechanism of Action
D-64131 exerts its biological effects by directly interacting with tubulin, a key component of the

cellular cytoskeleton. This interaction disrupts microtubule dynamics, leading to cell cycle arrest

and apoptosis in cancer cells.

Inhibition of Tubulin Polymerization
D-64131 inhibits the polymerization of tubulin, a critical process for the formation of

microtubules. This activity has been quantified in biochemical assays.

Table 2: In Vitro Activity of D-64131

Assay IC₅₀ Value Source

Tubulin Polymerization 0.53 µM MedChemExpress

Antiproliferative and Cytotoxic Activity
D-64131 has shown potent antiproliferative activity against a wide range of human cancer cell

lines. It is also effective against multidrug-resistant (MDR) and MRP-resistant tumor cell lines.

Table 3: Antiproliferative Activity of D-64131 against Various Cancer Cell Lines
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Cell Line Cancer Type IC₅₀ Value Source

U373 Astrocytoma
74 nM (proliferation),

62.7 nM (cell cycle)
MedChemExpress

Various (12 of 14

different organs)
Multiple Mean IC₅₀ of 62 nM MedChemExpress

Mechanism of Action
The primary mechanism of action of D-64131 involves its binding to the colchicine-binding site

on β-tubulin.[2] This binding event destabilizes microtubules, leading to the disruption of the

mitotic spindle. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle,

which ultimately triggers apoptosis (programmed cell death).[2] D-64131 has been shown to

induce nuclear blebbing and abnormal nuclear structures, which are characteristic features of

apoptosis.

In Vivo Antitumor Activity
Preclinical studies have demonstrated the in vivo efficacy of D-64131. It exhibits oral

bioavailability and has shown significant tumor growth inhibition in xenograft models. For

instance, in a human amelanotic melanoma MEXF 989 tumor xenograft mouse model, oral

administration of D-64131 at doses of 200-400 mg/kg resulted in significant inhibition of tumor

growth.

Signaling Pathway and Experimental Workflows
Signaling Pathway of D-64131
The following diagram illustrates the proposed signaling pathway for D-64131, from its

interaction with tubulin to the induction of apoptosis.
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Proposed signaling pathway of D-64131.
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Experimental Workflow: Tubulin Polymerization Assay
This diagram outlines the typical workflow for an in vitro tubulin polymerization assay to assess

the inhibitory activity of compounds like D-64131.
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Workflow for a tubulin polymerization assay.

Experimental Workflow: XTT Cell Proliferation Assay
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The following diagram details the workflow for an XTT assay to determine the antiproliferative

effects of D-64131 on cancer cells.

Cell Culture & Treatment

Reagent Preparation

Measurement & Analysis

Seed cells in a 96-well plate
(e.g., 5,000-10,000 cells/well)

Incubate for 24 hours

Treat cells with various
concentrations of D-64131

Incubate for a defined period
(e.g., 48-72 hours)

Add XTT mixture to each well

Thaw XTT labeling reagent and
electron-coupling reagent at 37°C

Mix XTT and electron-coupling
reagent immediately before use

Incubate for 2-4 hours at 37°C

Measure absorbance at 450-500 nm
using a microplate reader

Calculate cell viability and IC₅₀
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Click to download full resolution via product page

Workflow for an XTT cell proliferation assay.

Experimental Protocols
Tubulin Polymerization Assay
This protocol is a generalized procedure for assessing the effect of a compound on tubulin

polymerization in vitro.

Materials:

Purified tubulin (e.g., from bovine brain)

General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

GTP solution (100 mM)

D-64131 stock solution in DMSO

96-well microplate, UV-transparent

Temperature-controlled spectrophotometer

Procedure:

On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in the general tubulin

buffer.

Add GTP to the tubulin solution to a final concentration of 1 mM.

Add various concentrations of D-64131 or vehicle control (DMSO) to the wells of the 96-well

plate.

Add the tubulin/GTP mixture to each well.

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

Monitor the change in absorbance at 350 nm every 30 seconds for 60-90 minutes.
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The rate of polymerization is proportional to the increase in absorbance.

Plot the absorbance values against time to generate polymerization curves.

Calculate the IC₅₀ value by determining the concentration of D-64131 that inhibits tubulin

polymerization by 50% compared to the vehicle control.

XTT Cell Proliferation Assay
This protocol provides a method for determining the effect of D-64131 on the proliferation of

cancer cells.

Materials:

Cancer cell line of interest

Complete cell culture medium

D-64131 stock solution in DMSO

XTT labeling reagent

Electron-coupling reagent

96-well cell culture plate

Microplate reader

Procedure:

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in

100 µL of medium).

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell

attachment.

Prepare serial dilutions of D-64131 in cell culture medium.
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Remove the medium from the wells and add 100 µL of the D-64131 dilutions or vehicle

control.

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

Prior to the end of the incubation, prepare the XTT labeling mixture by mixing the XTT

labeling reagent and the electron-coupling reagent.

Add 50 µL of the XTT labeling mixture to each well.

Incubate the plate for 2-4 hours at 37°C.

Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm

using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control cells and

determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of D-64131 on the cell cycle distribution of

cancer cells.

Materials:

Cancer cell line

Complete cell culture medium

D-64131 stock solution in DMSO

Phosphate-buffered saline (PBS)

70% cold ethanol

Propidium iodide (PI) staining solution (containing RNase A)

Flow cytometer
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Procedure:

Seed cells in culture dishes and allow them to attach overnight.

Treat the cells with various concentrations of D-64131 or vehicle control for a specified time

(e.g., 24 hours).

Harvest the cells by trypsinization and collect them by centrifugation.

Wash the cells with cold PBS.

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

Incubate the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS to remove the ethanol.

Resuspend the cells in PI staining solution.

Incubate the cells in the dark at room temperature for 30 minutes.

Analyze the DNA content of the cells using a flow cytometer.

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M

phases of the cell cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12404986#tubulin-inhibitor-13-chemical-structure-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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